N,N-Diethyl-p-toluamide
Overview
Description
It was developed by the United States military in 1946 and has since become the most effective and commonly used active ingredient in commercial insect repellents . This compound is a slightly yellow oil intended to be applied to the skin or clothing to provide protection against mosquitoes, flies, ticks, fleas, chiggers, leeches, and many other biting insects .
Mechanism of Action
Target of Action
N,N-Diethyl-p-toluamide, also known as DEET, is a common active ingredient in many insect repellent products . It is widely used to repel biting pests such as mosquitoes and ticks .
Mode of Action
Research is ongoing regarding the exact mechanism of action by which DEET is capable of repelling insects. The most longstanding mechanism proposes that the deet chemical blocks the olfactory receptors of insects for the volatile 1-octen-3-ol compound that is an element in human sweat and breath . Recent studies suggest that DEET is an acetylcholinesterase inhibitor and that this action may result in neurotoxicity .
Biochemical Pathways
DEET is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide (BALC) and Nethyl-m-toluamide (ET) . Although several P450 isoenzymes have elicited activity in DEET metabolism, it appears that the CYP2B6 and CYP2C19 enzymes are the principal P450s responsible for the metabolism .
Result of Action
The ion channel blocking action of DEET in neurons may contribute to the numbness experienced after inadvertent application to the lips or mouth of humans . Symptoms resulting from exposure to this compound include disorientation, staggering gait, slurred speech, crying out, episodes consisting of stiffening into a sitting position, extending of extremities, flexing of the fingers and dorsiflexing the toes . It may also cause jaundice, aplastic anemia, bleeding, convulsive seizure or death .
Action Environment
DEET enters the environment through several pathways: directly into air during spray application; to surface water from overspray and indirectly via wastewater treatment plant (WTTP) discharges (as a result of washing of skin and laundering of clothing); or to soil via overspray and application of treated sewage as an amendment . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of DEET .
Biochemical Analysis
Biochemical Properties
N,N-Diethyl-p-toluamide interacts with various enzymes and proteins. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide .
Cellular Effects
This compound has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations . This suggests that the compound has a significant effect on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to inhibit cholinesterase activity, which suggests that it may interact with this enzyme at the molecular level . It may also exert its effects through binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in humans by cytochrome P450 enzymes into the primary metabolites N,N-diethyl-m-hydroxymethylbenzamide and N-ethyl-m-toluamide . This suggests that the compound interacts with these enzymes and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and distribute within various tissues .
Subcellular Localization
Given its lipophilic nature and its wide use in topical applications, it is likely that the compound can penetrate cell membranes and localize within various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethyl-p-toluamide is typically synthesized through the reaction of p-toluic acid with diethylamine. The process involves the formation of an intermediate acyl chloride, which then reacts with diethylamine to form the final product . The reaction conditions often include the use of thionyl chloride to convert p-toluic acid to p-toluoyl chloride, followed by the addition of diethylamine in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid produced .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction is typically carried out in an inert solvent such as toluene or diethyl ether to control the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-p-toluamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Major Products:
Oxidation: N,N-diethyl-p-hydroxymethylbenzamide
Reduction: N,N-diethyl-p-toluidine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
N,N-Diethyl-p-toluamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Citronella Oil: A natural insect repellent derived from citronella grass.
N,N-Diethyl-m-toluamide: A structural isomer of N,N-Diethyl-p-toluamide with similar repellent properties but slightly different chemical behavior.
Uniqueness: this compound stands out due to its long history of use, extensive safety data, and high efficacy against a wide range of biting insects . Its ability to provide long-lasting protection makes it a preferred choice in many commercial insect repellent products .
Properties
IUPAC Name |
N,N-diethyl-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZORFQMRDHKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876903 | |
Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2728-05-4 | |
Record name | N,N-Diethyl-4-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2728-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-p-toluamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-p-toluamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5686 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BENZAMIDE, N,N-DIETHYL-4-METHYL- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-DIETHYL-P-TOLUAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8BWY8K43U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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